

Rauvovertine A literature review and publication history

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Rauvovertine A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine A is a hexacyclic monoterpenoid indole alkaloid that has been identified as a potential cytotoxic agent. This document provides a detailed overview of its publication history, biological activity, and the experimental protocols used in its initial characterization. As a novel natural product, the body of research on **Rauvovertine A** is in its early stages, presenting both a nascent profile and an opportunity for further investigation into its therapeutic potential.

Publication History

The scientific literature on **Rauvovertine A** is currently centered around a single foundational study that introduced the compound to the scientific community.

• 2015: Gao, Y., Yu, A. L., Li, G. T., Hai, P., Li, Y., Liu, J. K., & Wang, F. (2015). Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata. Fitoterapia, 107, 44–48.[1][2][3]

This publication details the isolation of **Rauvovertine A** from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family. The study also established its chemical structure through spectroscopic analysis and molecular modeling and conducted its initial in vitro



evaluation for cytotoxic activity against a panel of human tumor cell lines. To date, no further studies investigating its mechanism of action, signaling pathways, or in vivo efficacy have been published.

Quantitative Data: In Vitro Cytotoxicity

Rouvovertine A was evaluated for its cytotoxic effects against five human cancer cell lines. The results, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below. Cisplatin and paclitaxel were used as positive controls in the study.

Cell Line	Cancer Type	IC50 (μM) of Rauvovertine A
HL-60	Promyelocytic Leukemia	2.70
SMMC-7721	Hepatocellular Carcinoma	3.80
A-549	Lung Carcinoma	11.91
MCF-7	Breast Adenocarcinoma	3.79
SW480	Colon Adenocarcinoma	3.93

Key Experimental Protocols

The following section outlines the likely methodology used for the in vitro cytotoxicity assays, based on standard practices for this type of evaluation.

Cell Viability Assay (MTT Assay)

The cytotoxicity of **Rauvovertine A** was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

Cell Plating: The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480)
 would be seeded in 96-well microplates at a predetermined optimal density and allowed to



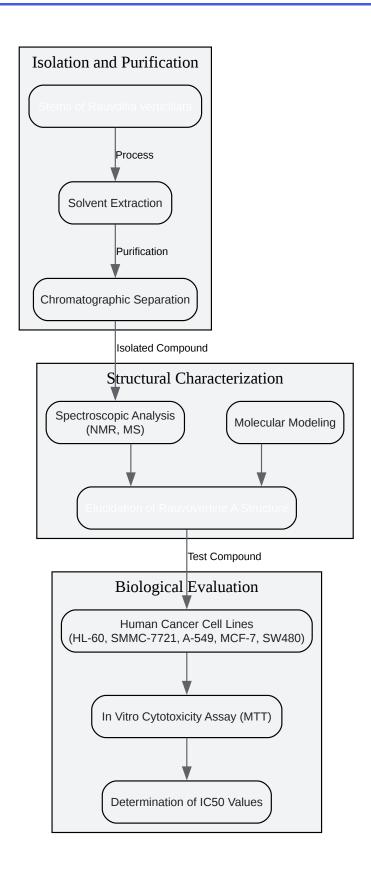
adhere overnight in a humidified incubator at 37°C with 5% CO2.

- Compound Treatment: Cells would then be treated with various concentrations of Rauvovertine A, typically in a serial dilution. A vehicle control (e.g., DMSO) and positive controls (e.g., cisplatin, paclitaxel) would be included.
- Incubation: The plates would be incubated for a specified period, commonly 48 or 72 hours, to allow the compound to affect cell viability.
- MTT Addition: Following the incubation period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability
 relative to the vehicle-treated control cells. The IC50 values are then determined by plotting
 the percentage of cell viability against the compound concentration and fitting the data to a
 dose-response curve.

Visualizations Logical Workflow of the Foundational Study

The following diagram illustrates the logical progression of the research that led to the discovery and initial characterization of **Rauvovertine A**.





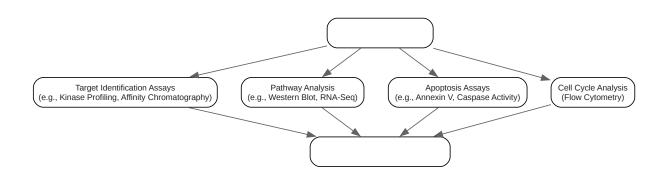
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Caption: Logical workflow of the discovery and initial evaluation of **Rauvovertine A**.



Conceptual Signaling Pathway Investigation (Future Work)

As the mechanism of action for **Rauvovertine A** is currently unknown, the following diagram represents a generalized workflow for future investigations into its potential effects on cellular signaling pathways.



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Caption: Conceptual workflow for investigating the mechanism of action of **Rauvovertine A**.

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